NPC Disease Progression Reduction: Arimoclomol vs. Placebo in Phase 2/3 NPC-002 Trial
In the 12-month, randomized, double-blind, placebo-controlled Phase 2/3 NPC-002 study (NCT02612129), arimoclomol demonstrated a statistically significant reduction in disease progression versus placebo as measured by the rescored 4-domain NPC Clinical Severity Scale (R4DNPCCSS) [1]. The post-hoc primary analysis showed a mean (SE) change of 0.35 (0.40) with arimoclomol (N=34) versus 2.05 (0.54) with placebo (N=16), representing a treatment effect of -1.70 in favor of arimoclomol (p=0.0155) [1]. In the miglustat background therapy subgroup, the treatment effect was -2.21 (p=0.0077), demonstrating additive benefit of arimoclomol beyond miglustat alone [1].
| Evidence Dimension | Annual disease progression (R4DNPCCSS score change from baseline to 12 months) |
|---|---|
| Target Compound Data | Arimoclomol: 0.35 mean change (SE 0.40), N=34 |
| Comparator Or Baseline | Placebo: 2.05 mean change (SE 0.54), N=16 |
| Quantified Difference | Treatment effect -1.70 (p=0.0155); miglustat subgroup: -2.21 (p=0.0077) |
| Conditions | 12-month randomized, double-blind, placebo-controlled Phase 2/3 NPC-002 trial (NCT02612129); R4DNPCCSS endpoint |
Why This Matters
This is the pivotal evidence that secured FDA approval—no other HSP70 modulator has demonstrated this magnitude of disease progression reduction in NPC patients.
- [1] Mengel E, et al. Efficacy results from a 12-month double-blind randomized trial of arimoclomol for treatment of Niemann-Pick disease type C (NPC): Presenting a rescored 4-domain NPC Clinical Severity Scale. Mol Genet Metab Rep. 2025;43:101233. doi:10.1016/j.ymgmr.2025.101233. View Source
